N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-(3,4-dimethoxyphenyl)acetamide
Description
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Properties
IUPAC Name |
N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]-2-(3,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4/c1-27-18-8-3-14(11-19(18)28-2)12-20(26)25-15-4-6-16(7-5-15)29-21-17(13-22)23-9-10-24-21/h3,8-11,15-16H,4-7,12H2,1-2H3,(H,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQJJAWAFNXFACB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2CCC(CC2)OC3=NC=CN=C3C#N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Basic: What are the critical synthetic steps and intermediates for N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-(3,4-dimethoxyphenyl)acetamide?
The synthesis typically involves:
Substitution reaction : Reacting a nitrobenzene derivative (e.g., 3-chloro-4-fluoronitrobenzene) with a pyrazine alcohol under alkaline conditions to form an ether intermediate.
Reduction : Converting the nitro group to an amine using iron powder under acidic conditions.
Condensation : Reacting the amine intermediate with cyanoacetic acid or its derivatives using a condensing agent (e.g., DCC or EDC).
Optimization :
- Alkaline conditions (pH 10–12) for substitution to minimize side reactions.
- Reductive conditions (Fe/HCl) at 60–80°C for high amine yield.
- Condensation at 0–5°C to prevent racemization of the cyclohexyl moiety.
Key intermediates include nitrobenzene-ether and aniline derivatives .
Basic: Which analytical techniques are essential for characterizing this compound?
| Technique | Key Parameters | Structural Insights |
|---|---|---|
| 1H/13C NMR | δ 7.2–8.5 ppm (pyrazine protons), δ 3.7–4.2 ppm (cyclohexyl-O), δ 6.8–7.1 ppm (dimethoxyphenyl) | Confirms regiochemistry of pyrazine-cyclohexyl ether and acetamide linkage. |
| HPLC | Reverse-phase C18 column, acetonitrile/water (70:30), 1.0 mL/min flow rate | Purity >98%; detects residual solvents or unreacted intermediates. |
| HRMS | m/z [M+H]+ calculated for C₂₃H₂₅N₃O₅: 448.1865 | Validates molecular formula and absence of fragmentation. |
Basic: How to design initial biological screening assays for this compound?
- In vitro kinase inhibition : Use fluorescence-based assays (e.g., ADP-Glo™) to test inhibition of kinases linked to neurological disorders (e.g., JNK3, CDK5).
- Cytotoxicity profiling : Employ MTT assays on cancer cell lines (e.g., HCT-116, MCF-7) with IC₅₀ determination.
- Solubility assessment : Measure logP via shake-flask method (expected logP ~2.5–3.5 due to dimethoxyphenyl and cyanopyrazine groups).
Reference dose: 1–10 µM for primary screens .
Advanced: How to optimize reaction yields in the final acetylation step?
- Catalyst selection : Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 4-dimethylaminopyridine (DMAP) for efficient coupling (yield improvement: 15–20%).
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility of the cyclohexyl intermediate.
- Temperature control : Maintain 0–5°C during acyl chloride formation to prevent decomposition.
Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .
Advanced: How to analyze structure-activity relationships (SAR) for analogs of this compound?
| Modification | Impact on Activity | Reference |
|---|---|---|
| Replacement of 3-cyanopyrazine with 3-aminopyrazine | Reduced kinase inhibition (ΔIC₅₀: +2.5 µM) | |
| Substitution of 3,4-dimethoxyphenyl with 4-chlorophenyl | Improved cytotoxicity (IC₅₀: 1.8 µM → 0.9 µM) | |
| Cyclohexyl → cyclopentyl | Altered stereochemical selectivity in enzyme binding |
Advanced: How to resolve contradictions between computational and experimental bioactivity data?
Validate docking models : Re-run molecular dynamics simulations with explicit solvent (e.g., TIP3P water) to account for solvation effects.
Check assay conditions : Confirm compound stability in DMSO stocks (e.g., via HPLC post-assay).
Synergistic effects : Test combinations with known inhibitors to rule out off-target interactions.
Example: A predicted IC₅₀ of 0.5 µM (computational) vs. observed 2.0 µM (experimental) may arise from incomplete solvation in simulations .
Advanced: How to confirm and maintain stereochemical purity of the cyclohexyl moiety?
- Chiral HPLC : Use a Chiralpak® IC column (hexane/isopropanol 85:15) to separate (1r,4r) and (1s,4s) diastereomers.
- NOESY NMR : Identify axial-equatorial proton coupling to confirm chair conformation.
- Storage : Keep at -20°C under argon to prevent epimerization. Purity loss >5% occurs within 48 hours at room temperature .
Basic: What safety protocols are recommended for handling this compound?
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Storage : Desiccated at -20°C in amber glass vials.
- Spill management : Absorb with vermiculite and dispose as hazardous waste.
CAS-related hazards: Potential skin sensitizer (analogous to ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
